molecular formula C17H17NO5 B14944566 8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B14944566
M. Wt: 315.32 g/mol
InChI Key: OFWQNLXCBFACTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups and a benzodioxine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine derivative, such as 4-methoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: A compound with a similar aromatic structure but different functional groups.

    2-Hydroxy-4-methylquinoline: Another related compound with hydroxyl and methyl groups.

Uniqueness

8-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of methoxy groups and a benzodioxine ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide

InChI

InChI=1S/C17H17NO5/c1-20-13-5-3-12(4-6-13)18-17(19)11-9-14(21-2)16-15(10-11)22-7-8-23-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)

InChI Key

OFWQNLXCBFACTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)OC)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.